molecular formula C19H18N2OS B5199670 N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide

N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide

Cat. No. B5199670
M. Wt: 322.4 g/mol
InChI Key: DVLQEGUBZZHIOF-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide, also known as PQTH, is a chemical compound that has been extensively studied for its potential therapeutic properties. The compound is a member of the thioacetamide family, which has been shown to exhibit a range of biological activities. PQTH has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been found to have anti-inflammatory and analgesic effects. N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is that it is relatively easy to synthesize and can be obtained in high yields. In addition, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been shown to have a range of potential therapeutic applications, making it a promising compound for further research. However, one of the limitations of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on the compound.

Future Directions

There are several potential future directions for research on N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide. One area of focus could be on the development of targeted therapies based on the compound's mechanism of action. Another area of research could be on the development of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide analogs with improved therapeutic properties. Finally, further studies could be conducted to investigate the potential applications of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide involves the reaction of 2-chloroquinoline with 2-mercaptoacetic acid to form 2-(2-quinolinylthio)acetic acid. This compound is then reacted with 1-phenylethylamine to yield N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide. The synthesis of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One of the most promising applications of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is in the treatment of cancer. Studies have shown that N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has anti-cancer properties and can inhibit the growth of tumor cells. In addition, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14(15-7-3-2-4-8-15)20-18(22)13-23-19-12-11-16-9-5-6-10-17(16)21-19/h2-12,14H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLQEGUBZZHIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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